molecular formula C13H11F3N2 B7902811 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

Cat. No. B7902811
M. Wt: 252.23 g/mol
InChI Key: PIXWZKDBWYXZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504404B2

Procedure details

Prepared as described in example C.32 (step 4) from commercially available 2-amino-5-bromo-3-methyl-pyridine (4.5 g, 24.1 mmol) and commercially available 4-trifluoromethyl-phenylboronic acid (5.03 g, 26.5 mmol). Obtained as an off-white solid (5.36 g, 88%). MS (ISP) 252.9 [(M+H)+]; mp 159° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](Br)=[CH:4][N:3]=1.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1>>[CH3:8][C:7]1[C:2]([NH2:1])=[N:3][CH:4]=[C:5]([C:15]2[CH:16]=[CH:17][C:12]([C:11]([F:22])([F:21])[F:10])=[CH:13][CH:14]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)C1=CC=C(C=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.36 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.